benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate
Overview
Description
. This compound is characterized by its unique structure, which includes an imidazole ring, a hydrazino group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate typically involves the reaction of benzyl carbamate with a hydrazino derivative of imidazole. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amino group.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, amino derivatives, and oxo compounds .
Scientific Research Applications
Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 1-({[2-hydrazino-1-(1H-imidazol-5-ylmethyl)-2-oxoethyl]amino}carbonyl)-2-methylpropylcarbamate
- Benzyl N-[2-hydrazino-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]carbamate
Uniqueness
Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate is unique due to its specific substitution pattern on the imidazole ring and the presence of both hydrazino and carbamate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Benzyl N-[2-hydrazino-1-(1H-imidazol-2-ylmethyl)-2-oxoethyl]carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula C₁₄H₁₇N₅O₃ and is characterized by a hydrazine moiety linked to an imidazole ring. The synthesis typically involves the condensation of hydrazine derivatives with imidazole-containing compounds, often under acidic or basic conditions, followed by purification through recrystallization or chromatography .
Antimicrobial and Antiparasitic Properties
Research indicates that derivatives of benzyl carbamate compounds, including those with imidazole structures, exhibit notable antimicrobial and antiparasitic activities. For instance, compounds similar to this compound have shown efficacy against Trypanosoma cruzi, the causative agent of Chagas disease . The mechanism often involves interference with cellular processes in the pathogens, leading to cell death.
Cytotoxic Effects
In vitro studies have demonstrated that benzyl carbamate derivatives can induce cytotoxicity in various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer and osteosarcoma cells, showing significant inhibition of cell proliferation . The cytotoxic effects are believed to be mediated through apoptosis induction and disruption of cell cycle progression.
Case Studies
Case Study 1: Antiparasitic Activity
A study evaluated the activity of a series of hydrazine derivatives against Trypanosoma cruzi in mouse models. This compound exhibited a dose-dependent reduction in parasitemia compared to control groups, suggesting its potential as a therapeutic agent for Chagas disease .
Case Study 2: Cancer Cell Lines
Another investigation focused on the cytotoxicity of benzyl carbamate derivatives on human breast cancer cell lines. The results indicated that these compounds significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Research Findings
Properties
IUPAC Name |
benzyl N-[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c15-19-13(20)12(6-11-7-16-9-17-11)18-14(21)22-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8,15H2,(H,16,17)(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOAASJRVPZWJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903482 | |
Record name | NoName_4155 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60903482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671510 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
49706-31-2 | |
Record name | NSC118527 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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